5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione
CAS No.: 893737-41-2
Cat. No.: VC11678245
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893737-41-2 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-(3-methylphenyl)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
| Standard InChI Key | ZCHPHDVVGFAVDW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CNC(=O)NC2=O |
| Canonical SMILES | CC1=CC(=CC=C1)C2=CNC(=O)NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione belongs to the pyrimidinedione class, featuring a six-membered heterocyclic ring fused with a substituted benzene ring. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-(3-methylphenyl)-1H-pyrimidine-2,4-dione |
| CAS Number | 893737-41-2 |
| Molecular Formula | |
| Molecular Weight | 202.21 g/mol |
| Exact Mass | 202.0743 g/mol |
| SMILES | CC1=CC(=CC=C1)C2=CNC(=O)NC2=O |
| InChI Key | ZCHPHDVVGFAVDW-UHFFFAOYSA-N |
The methyl group at the 3-position of the phenyl ring introduces steric and electronic modifications compared to unsubstituted analogs like 5-phenyluracil . X-ray crystallography data for closely related compounds suggest a planar pyrimidinedione core with dihedral angles of 10–15° between the heterocyclic and aromatic rings, a conformation critical for intermolecular interactions .
Tautomerism and Stability
Pyrimidinediones exhibit tautomerism between 1H- and 3H- forms, influenced by solvent polarity and temperature. Nuclear Overhauser effect (NOE) studies on analogs such as ethyl 2-methoxy-4,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate demonstrate equilibrium between 1,4-dihydro and 1,6-dihydro tautomers . For 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione, the 1H tautomer is predicted to dominate in aqueous environments due to hydrogen bonding with the 2,4-dione groups.
Synthetic Approaches and Methodologies
Cyclocondensation Strategies
The synthesis of 4,4-disubstituted pyrimidinediones typically involves cyclocondensation reactions between β-keto esters and urea derivatives. A validated route for analogous compounds employs:
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Lehnert Conditions: Reacting ethyl 3-oxobutanoate with acetone in the presence of TiCl₄ and pyridine to form 3-oxo-2-(2-propylidene)-butanoate intermediates .
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Cyclocondensation: Treating the intermediate with -methylisourea hemisulfate salt in DMF at 65°C, followed by acidic hydrolysis to yield the pyrimidinedione core .
For 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione, the phenyl substituent likely originates from a 3-methylbenzaldehyde precursor in a Biginelli-type reaction, though explicit synthetic details remain undocumented in available literature.
Thionation and Functionalization
Post-synthetic modifications enable diversification:
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Thionation: Treating the 2-oxo group with Lawesson’s reagent converts it to a thioxo moiety, enhancing lipophilicity and altering receptor binding profiles .
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Alkylation: Introducing alkyl groups at the N1 or N3 positions modulates solubility and pharmacokinetic properties .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione are scarce, analogs provide insights:
| Property | Analog Value | Target Compound (Predicted) |
|---|---|---|
| Density | 1.28 g/cm³ | 1.30–1.35 g/cm³ |
| LogP | 0.73 | 1.05–1.20 |
| Aqueous Solubility | 2.1 mg/L | <1 mg/L |
The methylphenyl group increases hydrophobicity, reducing solubility compared to 5-phenyluracil derivatives.
Spectroscopic Characteristics
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